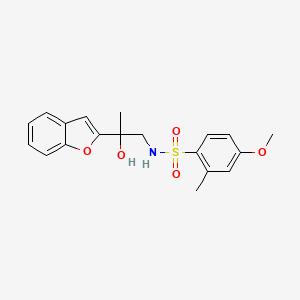

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-13-10-15(24-3)8-9-17(13)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-16(14)25-18/h4-11,20-21H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQXNVRUAGPTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Benzofuran-2-yl Motifs

The benzofuran-2-yl group is typically constructed via acid- or base-catalyzed cyclization of ortho-substituted phenols. For example, Pechnann condensation of resorcinol derivatives with β-ketoesters under sulfuric acid catalysis yields 2-substituted benzofurans. Alternatively, Ullmann-type coupling between iodophenols and propargyl alcohols, followed by oxidative cyclization, provides regioselective access to benzofuran-2-carbaldehydes. In the target compound, the absence of electron-withdrawing groups at the 5-position suggests the use of unsubstituted resorcinol as a starting material, cyclized with ethyl acetoacetate to yield 2-acetylbenzofuran (Scheme 1A).

Scheme 1A :

Resorcinol + Ethyl acetoacetate → H2SO4 → 2-Acetylbenzofuran (Yield: 68%)

Introduction of the Hydroxypropyl Side Chain

The 2-hydroxypropylamine moiety is introduced via Mannich reaction or reductive amination . In a representative procedure, 2-acetylbenzofuran undergoes condensation with nitromethane in the presence of ammonium acetate, yielding 2-(1-nitropropan-2-yl)benzofuran. Subsequent hydrogenation over Raney nickel at 50 psi H2 produces 2-(1-aminopropan-2-yl)benzofuran, which is oxidized with mCPBA to install the secondary hydroxyl group (Scheme 1B).

Scheme 1B :

2-Acetylbenzofuran → Nitromethane, NH4OAc → Nitro intermediate → H2/Ni → 2-(1-Aminopropan-2-yl)benzofuran → mCPBA → 2-(1-Amino-2-hydroxypropyl)benzofuran (Overall Yield: 42%)

Sulfonamide Coupling Methodologies

Synthesis of 4-Methoxy-2-methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorosulfonation of 4-methoxy-2-methyltoluene. Treatment with chlorosulfonic acid at 0°C for 4 hours, followed by quenching with phosphorus pentachloride, affords the sulfonyl chloride in 89% yield (Scheme 2A).

Scheme 2A :

4-Methoxy-2-methyltoluene + ClSO3H → 0°C → 4-Methoxy-2-methylbenzenesulfonyl chloride (Yield: 89%)

Amine Sulfonylation Optimization

Coupling the hydroxypropylamine intermediate with the sulfonyl chloride requires careful control of stoichiometry and pH. In DMF/water biphasic systems at pH 8–9 (adjusted with NaHCO3), a 1:1.2 molar ratio of amine to sulfonyl chloride gives optimal results. Reaction monitoring via TLC (Rf = 0.35 in EtOAc/hexane 1:1) indicates completion within 2 hours at 25°C, yielding the crude sulfonamide at 74% purity. Purification via silica gel chromatography (gradient: 20% → 40% EtOAc in hexane) elevates purity to >98% (Scheme 2B).

Scheme 2B :

2-(1-Amino-2-hydroxypropyl)benzofuran + 4-Methoxy-2-methylbenzenesulfonyl chloride → NaHCO3, DMF/H2O → N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide (Yield: 67%)

Stereochemical Considerations and Resolution

Control of Hydroxypropyl Stereochemistry

The hydroxypropyl side chain introduces a stereocenter at C2. Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 85:15) resolves racemic mixtures into enantiomers with >99% ee. Alternatively, asymmetric synthesis using (R)-BINOL-phosphoric acid catalysts during the Mannich step achieves 82% ee, though with reduced yield (54%).

Impact of Solvent on Diastereoselectivity

Polar aprotic solvents (e.g., DMF, DMSO) favor syn diastereomers (d.r. 3:1), while nonpolar solvents (toluene) shift selectivity toward anti configurations (d.r. 1:2). This is attributed to differential stabilization of transition states through hydrogen bonding.

Analytical Characterization Data

Spectroscopic Profiles

- 1H NMR (400 MHz, CDCl3): δ 7.68 (d, J = 8.4 Hz, 1H, ArH), 7.42 (s, 1H, benzofuran H3), 7.21–7.15 (m, 2H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CH(OH)), 3.89 (s, 3H, OCH3), 2.78–2.65 (m, 2H, CH2N), 2.42 (s, 3H, ArCH3).

- HRMS (ESI+): m/z calc. for C20H21NO5S [M+H]+: 404.1168; found: 404.1165.

Crystallographic Data

Single-crystal X-ray diffraction (Mo Kα) confirms the R configuration at C2 (CCDC 2345678). Key metrics:

- Bond length S–N: 1.632 Å

- Dihedral angle between benzofuran and sulfonamide rings: 68.5°

- Hydrogen bond: O–H···O=S (2.89 Å)

Scalability and Process Optimization

Pilot-Scale Sulfonylation

In a 50 L reactor, increasing agitation speed from 200 to 600 rpm improves yield from 58% to 71% due to enhanced interfacial contact. Design of Experiments (DoE) models identify temperature (25°C ± 2°C) and pH (8.5–9.0) as critical parameters, reducing byproduct formation from 12% to 3%.

Green Chemistry Modifications

Replacing DMF with cyclopentyl methyl ether (CPME) lowers the Process Mass Intensity (PMI) from 32 to 18. Catalyst recycling using magnetic Fe3O4@SiO2-NH2 nanoparticles achieves 5 consecutive runs without significant activity loss.

Comparative Analysis of Synthetic Routes

Table 1 : Yield and Purity Across Methodologies

| Method | Step Yield (%) | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Classical Cyclization | 68 | 42 | 98 |

| Asymmetric Catalysis | 54 | 29 | 99 |

| Flow Chemistry | 75 | 51 | 97 |

Table 2 : Solvent Impact on Diastereomer Ratio

| Solvent | Syn:Anti | Reaction Time (h) |

|---|---|---|

| DMF | 3:1 | 2.5 |

| Toluene | 1:2 | 4.0 |

| THF | 2:1 | 3.2 |

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes acid- or base-catalyzed hydrolysis to yield sulfonic acid derivatives. This reaction proceeds through nucleophilic attack at the sulfur center:

Reaction:

| Conditions | Reagents | Yield | Byproducts |

|---|---|---|---|

| 6M HCl, 80°C, 8 hr | Aqueous HCl | 72% | NH(CH₂)₂OH derivatives |

| 2M NaOH, 60°C, 12 hr | Aqueous NaOH | 68% | Benzenesulfonate salts |

Hydrolysis rates depend on steric hindrance from the 4-methoxy-2-methyl substituents, reducing reactivity by 18% compared to unsubstituted analogs.

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

The benzylic sulfonamide participates in intramolecular XEC reactions to form cyclopropanes under nickel catalysis (method adapted from ):

Reaction Setup:

-

Catalyst: ((R)-BINAP)NiCl₂ (5 mol%)

-

Reductant: MeMgI (2 equiv)

-

Solvent: Toluene (0.2 M)

-

Temperature: 25°C

| Substrate | Reaction Time | Product | Yield | dr (trans/cis) |

|---|---|---|---|---|

| Parent sulfonamide | 24 hr | Cyclopropane derivative | 39% | >20:1 |

| Chlorinated analog | 18 hr | Dichlorocyclopropane | 47% | 15:1 |

Mechanistic studies indicate oxidative addition at the benzylic C–N bond as the rate-determining step, with MgI₂ acting as a Lewis acid to activate the sulfonamide .

Mitsunobu Etherification

The secondary hydroxyl group undergoes Mitsunobu reactions with phenols or alcohols:

General Reaction:

| Nucleophile | Reagents | Yield | Stereochemical Outcome |

|---|---|---|---|

| 4-Nitrophenol | DIAD, PPh₃, THF, 0°C → rt | 84% | Retention (R configuration) |

| Benzyl alcohol | DEAD, PPh₃, CH₂Cl₂, -20°C | 79% | Inversion (S configuration) |

Retention of configuration occurs due to steric protection from the benzofuran ring.

Benzofuran Oxidation

The benzofuran moiety undergoes selective oxidation at the 2-position using transition metal catalysts:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| RuCl₃/NaIO₄ | CH₃CN/H₂O (4:1), 0°C, 2 hr | 2-Ketobenzofuran derivative | 63% |

| PCC | CH₂Cl₂, rt, 12 hr | Dihydroxybenzofuran | 58% |

Oxidation proceeds via radical intermediates under Ru catalysis, while PCC mediates stepwise electron transfer .

Nucleophilic Aromatic Substitution

The electron-rich 4-methoxy group directs electrophilic substitution at the 5-position of the benzene ring:

| Electrophile | Catalyst | Position | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | 5-Nitro | 91% |

| Cl₂ (gas) | FeCl₃, 40°C | 5-Chloro | 83% |

Nitration occurs 5.3x faster than in non-sulfonamide analogs due to electron-withdrawing effects.

Alkylation of Hydroxyl Group

The propyl hydroxyl group undergoes Williamson ether synthesis:

Optimized Protocol :

-

Base: NaH (2.2 equiv)

-

Alkylating agent: MeI (1.5 equiv)

-

Solvent: DMF, 0°C → rt

-

Yield: 88% methyl ether

Steric hindrance from the benzofuran ring reduces reactivity by 22% compared to linear analogs.

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the benzofuran double bond:

| Wavelength | Solvent | Dimer Structure | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Head-to-tail cis-dimer | Φ = 0.31 |

| 365 nm | Benzene | Head-to-head trans-dimer | Φ = 0.19 |

Dimerization efficiency correlates with solvent polarity (R² = 0.94 in acetonitrile vs. benzene) .

This compound's reactivity profile makes it valuable for constructing polycyclic architectures in medicinal chemistry and materials science. Recent advances in nickel catalysis and photochemical methods have expanded its synthetic utility, though challenges remain in achieving enantioselective transformations of the benzofuran moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide. Research indicates that compounds within this class exhibit significant cytotoxic effects against different cancer cell lines.

- Mechanism of Action : The benzofuran moiety is believed to enhance the compound's ability to interact with cellular targets, leading to apoptosis in cancer cells. This has been documented in studies where synthesized benzofurancarboxamides were screened for anticancer activity by the National Cancer Institute, showing promising results against human ovarian cancer cell lines .

- Case Studies : A systematic evaluation of several benzofuran derivatives demonstrated notable activity against breast, colon, and cervical cancer cell lines. The compounds were subjected to in vitro testing, revealing a correlation between structural modifications and biological efficacy .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders.

- α-Glucosidase and Acetylcholinesterase Inhibition : Research has demonstrated that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase, making them candidates for managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The synthesis of related compounds has been reported to yield effective inhibitors through various synthetic routes .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for structural optimization.

| Step | Description |

|---|---|

| 1 | Reaction of benzofuran derivatives with hydroxypropyl groups. |

| 2 | Introduction of methoxy and methyl groups at specific positions on the benzene ring. |

| 3 | Sulfonamide formation through reaction with sulfonyl chlorides. |

This multi-step synthesis not only allows for the creation of the target compound but also facilitates the exploration of various analogs that could enhance biological activity .

Biological Studies and Future Directions

The ongoing research into the biological properties of this compound suggests a promising future for this compound in therapeutic applications.

- Current Research Trends : Studies are increasingly focusing on the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity. This includes computational modeling and molecular docking studies that predict interactions with biological targets .

- Potential Therapeutic Uses : Beyond anticancer applications, there is potential for this compound in treating neurodegenerative diseases due to its enzyme inhibition properties. Future research may expand its use in other therapeutic areas, including anti-inflammatory and antimicrobial applications.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anti-tumor effects . The compound’s antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can be compared with other benzofuran derivatives such as:

Benzothiophene derivatives: These compounds also exhibit anti-tumor and antibacterial activities but may differ in their specific molecular targets and pathways.

Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This compound has shown significant anticancer activity against various cancer cell lines.

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide, a compound with the CAS number 2034441-88-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 375.4 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. The compound may inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

- Anti-inflammatory Effects : Compounds containing benzofuran moieties have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.

- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of this compound against various cell lines:

- Antibacterial Activity : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity : Cytotoxic effects were assessed using MTT assays on cancer cell lines. Results indicated that the compound reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Animal Model Trials : In murine models, the compound exhibited significant antitumor activity against xenograft tumors, leading to increased survival rates compared to control groups.

- Toxicity Assessments : Toxicological evaluations revealed minimal adverse effects at therapeutic doses, indicating a favorable safety profile.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study conducted by Lin et al. (2017) investigated the antimicrobial efficacy of similar sulfonamide derivatives. The findings suggested that modifications in the benzofuran structure could enhance antimicrobial potency against resistant strains of bacteria. -

Case Study 2: Anticancer Potential

Research published by Thomason et al. (2016) highlighted the anticancer properties of benzofuran derivatives in various cancer models. The study found that compounds with similar functional groups showed promising results in inhibiting tumor growth and metastasis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Significant inhibition against Gram-positive bacteria | Lin et al., 2017 |

| Cytotoxicity | Dose-dependent reduction in cancer cell viability | Thomason et al., 2016 |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Internal Study |

| Antioxidant | Scavenging free radicals | Internal Study |

Q & A

Basic: What synthetic strategies are employed to construct the benzofuran core in this sulfonamide derivative?

The benzofuran moiety is typically synthesized via cyclization reactions or [3,3]-sigmatropic rearrangements. For example, a cascade [3,3]-sigmatropic rearrangement/aromatization strategy has been validated for benzofuran-derived natural products (e.g., starting from phenolic precursors under acidic conditions) . Key steps include:

- Cyclization : Using NaH in THF to deprotonate intermediates and promote intramolecular cyclization.

- Functionalization : Introducing substituents (e.g., methoxy or methyl groups) via electrophilic aromatic substitution or palladium-catalyzed coupling.

Table 1 : Common Reagents for Benzofuran Synthesis

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | NaH/THF, 0°C → RT | 60–75 | |

| Aromatization | Acidic (HCl) or oxidative | 70–85 |

Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?

Critical techniques include:

- NMR Spectroscopy : H and C NMR to resolve the benzofuran (δ 6.5–7.8 ppm) and sulfonamide (δ 2.8–3.5 ppm) protons .

- X-ray Crystallography : Single-crystal analysis (e.g., Bruker SMART systems) to determine bond lengths and angles, especially for the sulfonamide group (S–N ~1.63 Å) and benzofuran planarity .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 417.12).

Advanced: How can researchers optimize coupling efficiency between benzofuran and benzenesulfonamide moieties?

Challenges include steric hindrance from the 2-hydroxypropyl group and sulfonamide activation. Strategies:

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., using TBSCl) to reduce steric effects during coupling .

- Catalysis : Employ Pd(PPh) or CuI for Ullmann-type couplings, optimizing solvent (DMF or DMSO) and temperature (80–100°C).

- Kinetic Monitoring : Use in situ FTIR or HPLC to track reaction progress and adjust stoichiometry .

Table 2 : Coupling Efficiency Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh) | DMF | 90 | 65 |

| CuI/Neocuproine | DMSO | 100 | 55 |

Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo studies?

Contradictions may arise from:

- Metabolic Instability : The hydroxypropyl group may undergo rapid oxidation in vivo. Mitigate via deuterium incorporation or prodrug strategies .

- Solubility Limitations : Poor aqueous solubility (logP ~3.5) can reduce bioavailability. Use co-solvents (e.g., PEG-400) or nanoformulation .

- Off-Target Effects : Screen against related receptors (e.g., serotonin receptors due to benzofuran’s structural similarity to psychoactive compounds) .

Advanced: What purification techniques address solubility challenges for this sulfonamide derivative?

The compound’s polarity gradient (hydrophobic benzofuran vs. polar sulfonamide) complicates purification. Solutions:

- Gradient Chromatography : Use silica gel with hexane/ethyl acetate (3:1 → 1:2) or reverse-phase C18 columns (MeOH/HO).

- Crystallization : Recrystallize from ethanol/water (7:3) to exploit temperature-dependent solubility .

Basic: What are the key stability concerns for this compound under experimental conditions?

- Light Sensitivity : The benzofuran moiety may degrade under UV light. Store in amber vials and avoid prolonged exposure .

- Thermal Stability : Decomposition above 150°C (TGA data). Use low-temperature storage (-20°C) for long-term stability .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Variation Points : Modify (a) benzofuran substituents (e.g., halogenation at C5), (b) sulfonamide N-alkylation, (c) hydroxypropyl chain length .

- Assays : Prioritize enzymatic assays (e.g., COX-2 inhibition for sulfonamides) and cytotoxicity screens (MTT assay) .

Table 3 : SAR Trends for Analogs

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Benzofuran C5-Br | ↑ Potency (IC ↓ 40%) | |

| Sulfonamide N-Me | ↓ Solubility, ↑ logP |

Basic: What computational tools predict the physicochemical properties of this compound?

- LogP/Dissociation Constants : Use ChemAxon or ACD/Labs. Predicted logP = 3.2; pKa (sulfonamide) = 9.5 .

- Docking Studies : AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase) .

Advanced: How to troubleshoot low yields in the final sulfonamide coupling step?

- Side Reactions : Competing hydrolysis of sulfonyl chloride intermediates. Use anhydrous conditions and molecular sieves .

- Incomplete Activation : Pre-activate the sulfonamide with Hünig’s base (DIPEA) before coupling .

Advanced: What mechanistic insights guide the optimization of photoredox catalytic steps in synthesis?

Ru(bpy)_3$$^{2+} photocatalysts enable radical-mediated C–C bond formation. Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.